2,2,4,4-tetramethylcyclobutan-1-one
Overview
Description
2,2,4,4-tetramethylcyclobutan-1-one is an organic compound with the molecular formula C8H14O. It is a cyclobutanone derivative characterized by the presence of four methyl groups attached to the cyclobutane ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
2,2,4,4-Tetramethylcyclobutan-1-one (TMCB) is an organic compound that primarily targets nucleophiles . Nucleophiles play a crucial role in many chemical reactions, particularly in organic synthesis, where they can form new bonds with electrophiles.
Mode of Action
TMCB interacts with its targets through a spontaneous reaction that forms an acylium ion intermediate . The carbonyl group on TMCB reacts with anions to form adducts such as cyclobutanecarbonyl chloride and tetrahydrofuran-1,1-dicarbonyl chloride .
Biochemical Pathways
It’s known that tmcb is synthesized by the thermal decomposition of isobutene . This suggests that it may influence pathways related to isobutene metabolism or those involving the formation and breakdown of carbonyl compounds.
Pharmacokinetics
Given its organic nature and relatively low molecular weight (1262 g/mol) , it’s likely that TMCB can be absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its reactivity and the presence of appropriate enzymes in the body.
Result of Action
Its ability to react with nucleophiles and form new compounds suggests that it could potentially influence a variety of cellular processes, depending on the specific nucleophiles it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of TMCB. Factors such as temperature can affect the rate of its reactions, while the presence of other chemicals can influence its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cracking reaction of isobutyric acid or isobutyric anhydride in the presence of an inert gas in a fixed bed cracking reactor. The resulting dimethylketene is then polymerized to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-tetramethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2,4,4-tetramethylcyclobutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-tetramethylcyclobutanedione: This compound is a diketone derivative of cyclobutane and shares structural similarities with 2,2,4,4-tetramethylcyclobutan-1-one.
3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one: This hydroxylated derivative has different chemical properties and reactivity compared to this compound.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the cyclobutanone ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,2,4,4-tetramethylcyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-8(3,4)6(7)9/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLNWFTKZQEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338690 | |
Record name | 2,2,4,4-Tetramethylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4298-75-3 | |
Record name | 2,2,4,4-Tetramethylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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